3-bromo-4-(2-methoxyethoxy)-N-methylbenzamide
Overview
Description
3-Bromo-4-(2-methoxyethoxy)-N-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a methoxyethoxy group, and a methyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-(2-methoxyethoxy)-N-methylbenzamide typically involves the reaction of 3-bromo-4-(2-methoxyethoxy)benzoic acid with N-methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Material: 3-bromo-4-(2-methoxyethoxy)benzoic acid.
Reagent: N-methylamine.
Reaction Conditions: The reaction is usually conducted in a suitable solvent, such as dichloromethane or ethanol, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(2-methoxyethoxy)-N-methylbenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The methoxyethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group in the benzamide core can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Formation of 3-iodo-4-(2-methoxyethoxy)-N-methylbenzamide.
Oxidation Reactions: Formation of 3-bromo-4-(2-methoxyethoxy)benzoic acid.
Reduction Reactions: Formation of 3-bromo-4-(2-methoxyethoxy)-N-methylbenzylamine.
Scientific Research Applications
3-Bromo-4-(2-methoxyethoxy)-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-4-(2-methoxyethoxy)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-(2-methoxyethoxy)benzoic acid: Similar structure but lacks the N-methyl group.
3-Bromo-4-(2-methoxyethoxy)benzaldehyde: Similar structure but contains an aldehyde group instead of the amide group.
3-Bromo-4-(2-methoxyethoxy)benzonitrile: Similar structure but contains a nitrile group instead of the amide group.
Uniqueness
3-Bromo-4-(2-methoxyethoxy)-N-methylbenzamide is unique due to the presence of the N-methyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
Properties
IUPAC Name |
3-bromo-4-(2-methoxyethoxy)-N-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-13-11(14)8-3-4-10(9(12)7-8)16-6-5-15-2/h3-4,7H,5-6H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQLVZSNTKVJGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)OCCOC)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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